

Theoretical and computational studies of 2-Benzyl-1h-imidazole

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Compound of Interest

Compound Name: 2-Benzyl-1h-imidazole

Cat. No.: B1267619

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An In-Depth Technical Guide to the Theoretical and Computational Analysis of **2-Benzyl-1H-imidazole**

Introduction

2-Benzyl-1H-imidazole (CAS No. 14700-62-0) is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.^{[1][2]} Its structure, featuring a versatile imidazole ring coupled with a benzyl group, serves as a foundational scaffold for a wide array of derivatives with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.^[3] The development of novel therapeutics and functional materials based on this core structure relies heavily on a profound understanding of its physicochemical properties, molecular structure, and reactivity.

This technical guide provides a comprehensive overview of the theoretical and computational studies performed on **2-Benzyl-1H-imidazole** and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of computational methodologies, experimental characterization, and the correlation between molecular properties and biological activity.

Molecular and Physicochemical Properties

The fundamental characteristics of **2-Benzyl-1H-imidazole** are summarized below. These properties are crucial for its application as a building block in organic synthesis and drug

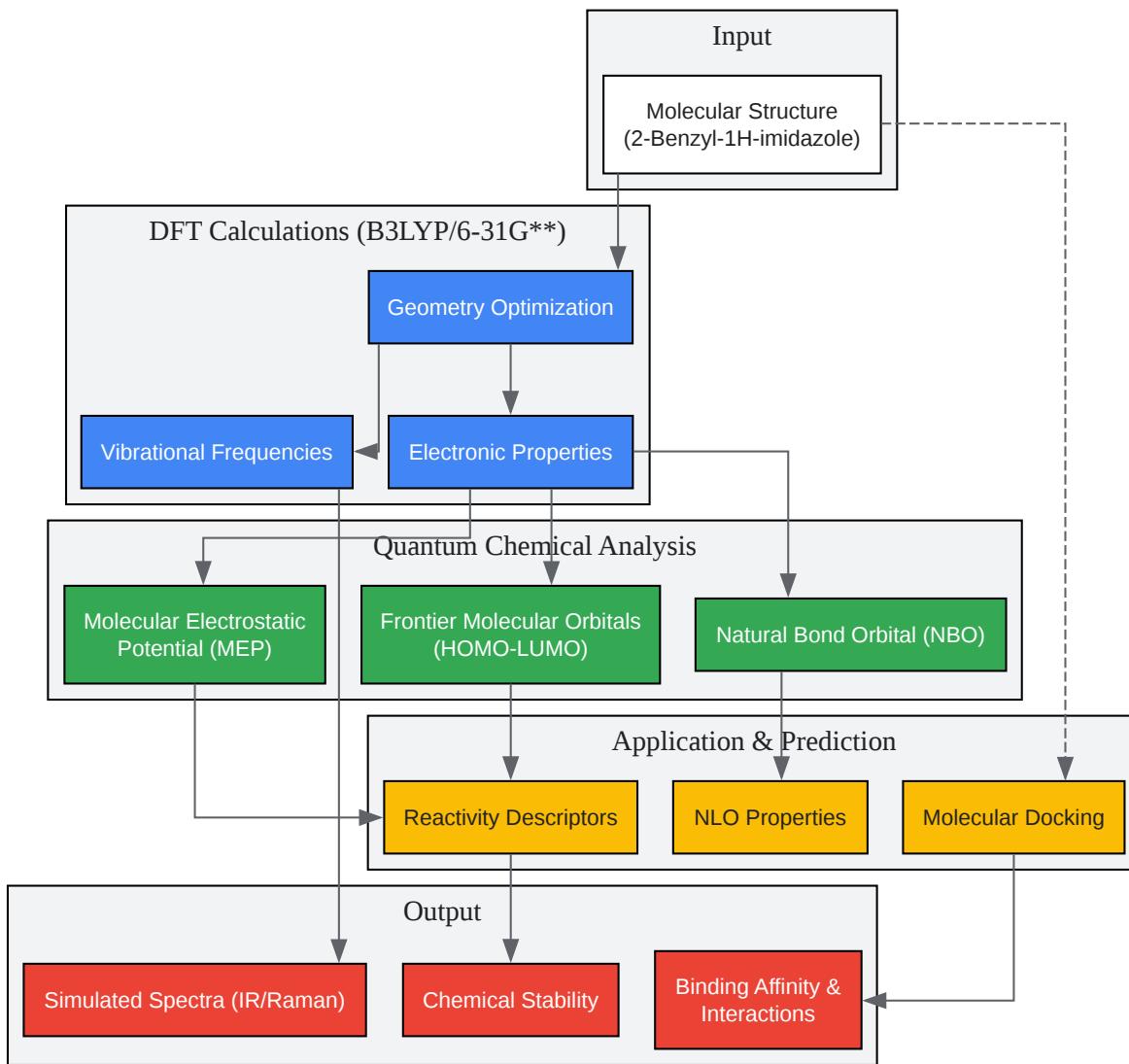
design.[1][4]

| Property | Value | Reference |
|-------------------------|--|-----------|
| IUPAC Name | 2-benzyl-1H-imidazole | [4] |
| CAS Number | 14700-62-0 | [2][4] |
| Molecular Formula | C ₁₀ H ₁₀ N ₂ | [2][4] |
| Molecular Weight | 158.20 g/mol | [2][4] |
| Appearance | Off-white to light yellow powder | [2] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bond Count | 1 | [4] |

Computational and Theoretical Studies

Computational chemistry provides invaluable insights into the electronic structure, reactivity, and potential biological interactions of **2-Benzyl-1H-imidazole**. Density Functional Theory (DFT) is a primary tool for these investigations, enabling the prediction of various molecular properties.[5][6]

Computational Analysis Workflow for 2-Benzyl-1H-imidazole

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Computational analysis workflow.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining molecular reactivity. The energy gap (ΔE) between HOMO and LUMO indicates the chemical stability and reactivity of a molecule; a smaller gap suggests higher reactivity.^[5] DFT calculations are commonly used to determine these values.^{[5][7]}

| Parameter | Description | Typical Calculated Value (eV) | Reference |
|-------------------------------|---|-------------------------------|---------------------|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.2 to -6.3 | [5] |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 to -1.9 | [5] |
| Energy Gap (ΔE) | $E(\text{LUMO}) - E(\text{HOMO})$ | ~4.4 - 4.5 | [5] |
| Chemical Hardness (η) | $(E(\text{LUMO}) - E(\text{HOMO})) / 2$ | ~2.2 | [5] |
| Electrophilicity (ω) | Describes the ability to accept electrons | Varies with derivative | [8] |

Values are representative for imidazole derivatives and calculated using methods like B3LYP/6-311G(d,p).

Natural Bond Orbital (NBO) Analysis

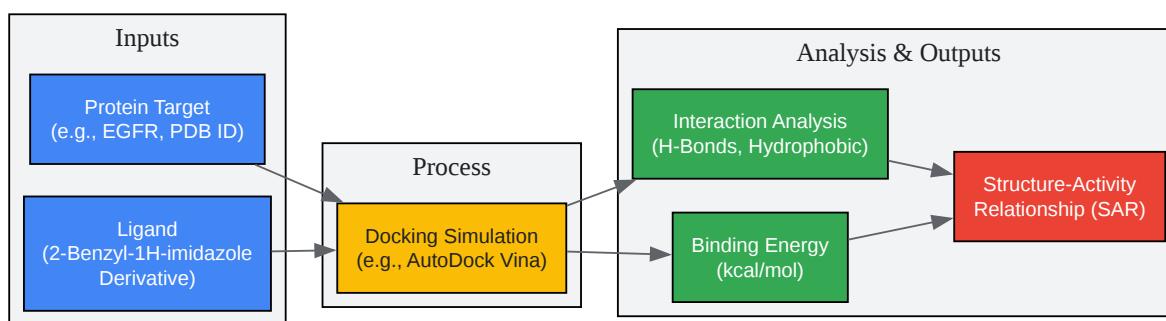
NBO analysis provides insight into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the overall stability of the molecule.^{[9][10]} For imidazole derivatives, NBO analysis helps in understanding the charge transfer interactions between donor and acceptor orbitals, which is crucial for designing materials with specific electronic properties, such as for nonlinear optics (NLO).^{[6][8]}

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein receptor.^[11] This is fundamental in

drug development for identifying potential drug candidates. Derivatives of **2-Benzyl-1H-imidazole** have been docked against various biological targets, including EGFR (Epidermal Growth Factor Receptor) and bacterial enzymes, to elucidate their mechanism of action and predict binding affinities.[12][13] Studies show that the imidazole ring often participates in hydrogen bonding, while the benzyl and phenyl groups engage in hydrophobic interactions within the active site.[13]

Logical Flow of a Molecular Docking Study



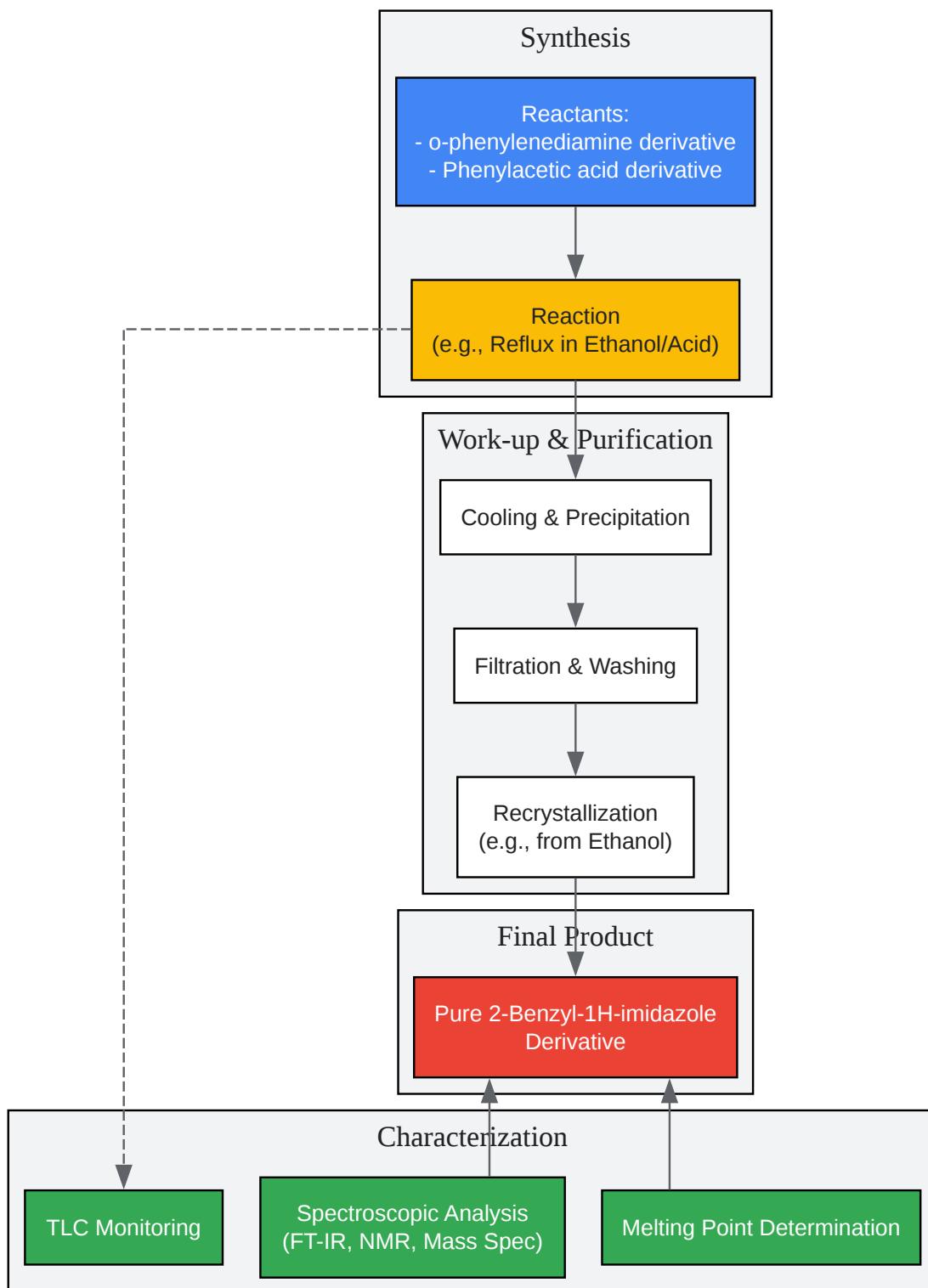
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Logical flow of a molecular docking study.

Experimental Protocols and Characterization

The synthesis and characterization of **2-Benzyl-1H-imidazole** derivatives are well-documented, providing a solid foundation for further research.

General Synthesis and Characterization Workflow

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General synthesis and characterization workflow.

Synthesis Protocol: General Procedure

A common method for synthesizing 2-substituted benzimidazole derivatives involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent.[14]

- Reaction Setup: Dissolve o-phenylenediamine (10 mmol) and a substituted phenylacetic acid (10 mmol) in a suitable solvent such as absolute ethanol (50 mL).[14]
- Catalysis: Add a catalyst, such as ZnO nanoparticles (0.02 mol%) or a few drops of a strong acid (e.g., HCl), to the mixture.[14]
- Reflux: Heat the reaction mixture under reflux at approximately 70-80°C. The reaction progress is monitored using Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction mixture in an ice bath to precipitate the crude product.
- Purification: Filter the solid, wash it with a cold ethanol-water mixture, and then recrystallize from a suitable solvent like ethanol to obtain the pure product.[14]

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure of synthesized compounds. The data obtained from these techniques are often compared with values predicted by DFT calculations to validate both the experimental and theoretical results.[6][15]

| Technique | Wavenumber (cm^{-1}) / Chemical Shift (δ , ppm) | Assignment | Reference |
|---------------------|--|------------------------------------|-----------|
| FT-IR | ~3400 | N-H stretching (imidazole ring) | |
| ~3050 | Aromatic C-H stretching | [15] | |
| ~1620 | C=N stretching | [16] | |
| ~1590 | Aromatic C=C stretching | [16] | |
| ^1H NMR | ~12.5 - 13.3 | Singlet, 1H (imidazole N-H) | [16] |
| ~7.1 - 7.6 | Multiplet, aromatic protons (Ar-H) | [11] | |
| ~4.2 | Singlet, 2H (methylene -CH ₂ - bridge) | | |
| ^{13}C NMR | ~151 | Imidazole C=N | [16] |
| ~111 - 144 | Aromatic carbons | [16] | |
| ~35 | Methylene carbon (- CH ₂ -) | [17] | |

Note: Specific shifts and wavenumbers vary depending on the derivative and solvent used.

Protocol: In Vitro Antibacterial Activity Assay

The evaluation of biological activity is a critical step in drug development. A representative protocol for assessing antibacterial efficacy is the broth microdilution method.

- Preparation: Prepare a stock solution of the synthesized **2-Benzyl-1H-imidazole** derivative in a suitable solvent like DMSO.

- Inoculum: Culture selected bacterial strains (e.g., *S. aureus*, *E. coli*) in nutrient broth overnight at 37°C. Dilute the culture to achieve a standard concentration of colony-forming units (CFU/mL).
- Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in Mueller-Hinton broth to obtain a range of concentrations.
- Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria + broth), negative (broth only), and standard antibiotic (e.g., Ciprofloxacin) controls.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits bacterial growth.

Conclusion

The convergence of theoretical calculations and experimental studies provides a powerful paradigm for the investigation of **2-Benzyl-1H-imidazole** and its derivatives. Computational methods like DFT and molecular docking offer predictive power, guiding the synthesis of novel compounds with tailored electronic and biological properties.^{[6][12]} Experimental protocols for synthesis and characterization validate these predictions and are essential for confirming the structure and evaluating the therapeutic potential of new molecules. This integrated approach accelerates the discovery and development of advanced materials and pharmaceuticals based on the versatile **2-Benzyl-1H-imidazole** scaffold.

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